molecular formula C12H22N2O3 B1519247 1-[Ethyl(propan-2-yl)carbamoyl]piperidine-4-carboxylic acid CAS No. 188854-52-6

1-[Ethyl(propan-2-yl)carbamoyl]piperidine-4-carboxylic acid

Cat. No. B1519247
CAS RN: 188854-52-6
M. Wt: 242.31 g/mol
InChI Key: WABWRQLEQOXHNQ-UHFFFAOYSA-N
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Description

1-[Ethyl(propan-2-yl)carbamoyl]piperidine-4-carboxylic acid is a chemical compound with the molecular formula C12H22N2O3 and a molecular weight of 242.31 . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22N2O3/c1-4-14(9(2)3)12(17)13-7-5-10(6-8-13)11(15)16/h9-10H,4-8H2,1-3H3,(H,15,16) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.

Scientific Research Applications

Synthesis and Evaluation of Anticancer Agents

The compound "1-[Ethyl(propan-2-yl)carbamoyl]piperidine-4-carboxylic acid" has been utilized in the synthesis of new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole. These synthesized compounds demonstrated promising results as anticancer agents in in vitro studies. Specifically, compounds 6h, 6j, and 6e showcased strong anticancer activities with low IC50 values, indicating their potential as effective cancer therapeutics. However, further in vivo studies are needed to confirm their therapeutic value (Rehman et al., 2018).

Antimicrobial Applications

Synthesis and Evaluation of Antimicrobial Agents

The compound was also incorporated in the synthesis of novel fluoroquinolone derivatives, specifically 1-ethyl-6,8-difluoro-4-oxo-7(4-piperidin-1-yl) 1,4-dihydro-quinoline-3-carboxylic acid derivatives. These derivatives underwent evaluation for their antibacterial and antifungal activities. Preliminary in vitro evaluation revealed that some of these compounds possess promising antimicrobial activities (Srinivasan et al., 2010).

Synthesis and Biological Properties of Piperidine Substituted Benzothiazole Derivatives

Ethyl 2-aminobenzo[d]thiazole-6-carboxylate was reacted with piperidine to produce derivatives that showed significant antimicrobial activity, particularly against bacterial and fungal strains. These findings suggest potential applications of these compounds in developing new antimicrobial agents (Shafi et al., 2021).

Analytical and Spectral Studies

Spectral Study of Furan Ring Containing Organic Ligands

A study explored the synthesis, characterization, and chelating properties of furan ring-containing organic ligands derived from 1-[Ethyl(propan-2-yl)carbamoyl]piperidine-4-carboxylic acid. The ligand and its metal complexes were characterized by various spectral techniques, and their antimicrobial activity was also evaluated, showing different inhibition activities against gram-positive and gram-negative bacteria (Patel, 2020).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. Its use in proteomics research suggests it may interact with proteins in some way .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-[ethyl(propan-2-yl)carbamoyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-4-14(9(2)3)12(17)13-7-5-10(6-8-13)11(15)16/h9-10H,4-8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABWRQLEQOXHNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(C)C)C(=O)N1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[Ethyl(propan-2-yl)carbamoyl]piperidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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